molecular formula C8H7NO4 B13026112 6-Nitro-2,3-dihydrobenzofuran-5-ol CAS No. 955395-93-4

6-Nitro-2,3-dihydrobenzofuran-5-ol

Cat. No.: B13026112
CAS No.: 955395-93-4
M. Wt: 181.15 g/mol
InChI Key: BDEFFRTWXPPFRD-UHFFFAOYSA-N
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Description

6-Nitro-2,3-dihydrobenzofuran-5-ol is a nitro-substituted dihydrobenzofuran derivative. This parent compound exhibits a fused benzofuran ring system with a hydroxyl group at position 5 and a partially saturated furan ring . The nitro group at position 6 in the target compound likely enhances electron-withdrawing effects, altering reactivity, solubility, and biological activity compared to non-nitrated analogs.

Properties

CAS No.

955395-93-4

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

6-nitro-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C8H7NO4/c10-7-3-5-1-2-13-8(5)4-6(7)9(11)12/h3-4,10H,1-2H2

InChI Key

BDEFFRTWXPPFRD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C21)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,3-dihydrobenzofuran-5-ol can be achieved through several methods. One common approach involves the nitration of 2,3-dihydrobenzofuran-5-ol using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction typically proceeds at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 6-position .

Another method involves the use of electrophilic nitration of 3-unsubstituted benzofurans, followed by the preparation of 5-hydroxy-3-nitrobenzofurans via the Nenitzescu indole synthesis from quinones or quinone monoimines and β-nitroenamines .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Nitro-2,3-dihydrobenzofuran-5-amine (Similarity Score: 0.94)

  • Structure : Replaces the hydroxyl group (-OH) at position 5 with an amine (-NH₂).
  • However, the nitro group’s electron-withdrawing nature could reduce basicity compared to non-nitrated amines.
  • Applications: Similar amines are often intermediates in pharmaceutical synthesis (e.g., quinoxaline derivatives in and ) .

2,3-Dihydrobenzofuran-5-ol Derivatives

  • Antioxidant Activity: highlights that 2,3-dihydrobenzofuran-5-ol derivatives exhibit superior radical scavenging activity compared to 6-chromanol analogs. For example: Compound 5 (2,3-dihydrobenzofuran-5-ol derivative) showed higher G• scavenging activity than chromanol-based compounds. Electron-donating substituents (e.g., methoxy groups) further enhance antioxidant efficacy, suggesting that the nitro group in 6-nitro derivatives may reduce activity due to its electron-withdrawing effects .

Quinoxaline Derivatives (e.g., 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline)

  • Structure: Features a quinoxaline core with nitro and thiophene substituents (C₁₆H₉N₃O₂S₂, MW 339.38).
  • Crystallography: The nitro group forms a dihedral angle of 7.76° with the quinoxaline plane, contrasting with the nearly coplanar arrangement in other nitroquinoxalines .
  • Synthesis : Prepared via condensation of 2-thiophenecarboxaldehyde with nitro-substituted diamines, differing from dihydrobenzofuran synthesis routes .
  • Applications: Quinoxaline derivatives are explored for optoelectronics and antimicrobial activity, whereas dihydrobenzofurans are more associated with antioxidant and pharmaceutical applications .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities Reference
6-Nitro-2,3-dihydrobenzofuran-5-ol C₈H₇NO₄ 181.15 -NO₂ (position 6), -OH (position 5) Hypothesized reduced antioxidant activity due to -NO₂
2,3-Dihydrobenzofuran-5-ol C₈H₈O₂ 136.15 -OH (position 5) High antioxidant activity (G• scavenging)
6-Nitro-2,3-diphenylquinoxaline C₂₀H₁₃N₃O₂ 327.34 -NO₂ (position 6), -Ph (positions 2,3) Antimicrobial potential; planar nitro group
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline C₁₆H₉N₃O₂S₂ 339.38 -NO₂ (position 6), thiophenes (positions 2,3) Non-planar thiophene rings; weak intermolecular interactions

Key Research Findings

  • Antioxidant Activity: The 2,3-dihydrobenzofuran-5-ol scaffold is more effective than chromanol analogs, but nitro substitution likely diminishes this activity due to electron withdrawal .
  • Structural Flexibility: Quinoxaline derivatives exhibit variable planarity depending on substituents (e.g., thiophene vs. phenyl), influencing packing and stability .
  • Synthetic Routes: Dihydrobenzofurans are typically synthesized via cyclization or halogenation (), whereas nitroquinoxalines use condensation and reduction steps () .

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